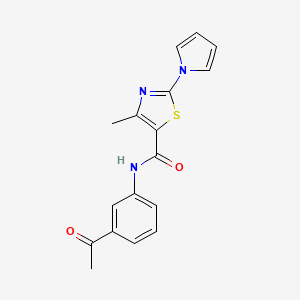

N-(3-acetylphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Descripción

N-(3-Acetylphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a thiazole-based small molecule characterized by a 4-methyl-substituted thiazole core, a pyrrole group at position 2, and a 3-acetylphenyl carboxamide moiety at position 3. Its molecular formula is C₁₇H₁₅N₃O₂S, with a molecular weight of 333.4 g/mol.

Propiedades

IUPAC Name |

N-(3-acetylphenyl)-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c1-11-15(23-17(18-11)20-8-3-4-9-20)16(22)19-14-7-5-6-13(10-14)12(2)21/h3-10H,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYTVILCZPDVBJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=CC=CC(=C3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(3-acetylphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure

The molecular formula of N-(3-acetylphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is C15H14N2O2S. The structure features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to N-(3-acetylphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide have shown promising results in inhibiting various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| ATCAA-1 | Prostate Cancer | 0.7 - 1.0 |

| ATCAA-2 | Leukemia (CCRF-CEM) | 0.124 |

| ATCAA-2 | Non-Small Cell Lung Cancer (NCI-H522) | 3.81 |

These findings suggest that the thiazole moiety plays a crucial role in the cytotoxicity observed against cancer cells, with structure-activity relationship (SAR) studies indicating that modifications at specific positions can enhance activity .

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that certain thiazole compounds exhibit significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL . The presence of electron-donating groups on the phenyl ring has been correlated with increased antibacterial potency.

The mechanism through which N-(3-acetylphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide exerts its biological effects may involve the modulation of various cellular pathways. For example:

- Apoptosis Induction : Some thiazole derivatives have been shown to activate caspases involved in apoptosis, leading to programmed cell death in cancer cells .

- Enzyme Inhibition : Compounds similar to this thiazole derivative may inhibit key enzymes related to cancer progression and microbial growth .

Case Studies

Several studies have investigated the efficacy of thiazole derivatives in preclinical settings:

- Study on Antiproliferative Effects : A study demonstrated that thiazole derivatives could inhibit the proliferation of several cancer cell lines, suggesting their potential as chemotherapeutic agents .

- Antimicrobial Efficacy : Another investigation assessed the antibacterial activity of thiazole compounds against various pathogens and found them effective compared to standard antibiotics like ampicillin and streptomycin .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the following chemical structure:

- Molecular Formula : C22H24N4O4S2

- Molecular Weight : 468.58 g/mol

The structure features a thiazole ring, a pyrrole moiety, and an acetylphenyl group, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of N-(3-acetylphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide. In vitro evaluations have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Anticancer Potential

The compound has shown promising results in cancer research. In vitro assays indicate that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death .

Anti-inflammatory Effects

Studies have suggested that N-(3-acetylphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide exhibits anti-inflammatory properties. It has been found to reduce levels of pro-inflammatory cytokines in various models of inflammation, indicating its potential as a treatment for inflammatory diseases such as rheumatoid arthritis .

Neuroprotective Properties

Research indicates that this compound may possess neuroprotective effects. In models of neurodegenerative diseases, it has been shown to protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating conditions like Alzheimer's disease .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, N-(3-acetylphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide was tested against a panel of bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined for each strain, revealing significant antimicrobial activity with MIC values ranging from 10 to 50 µg/mL depending on the organism.

Case Study 2: Cancer Cell Apoptosis Induction

A study involving MCF-7 breast cancer cells treated with varying concentrations of the compound showed a dose-dependent increase in apoptosis markers. Flow cytometry analysis indicated that at concentrations above 25 µM, there was a notable increase in Annexin V positive cells, confirming the compound's potential as an anticancer agent.

Comparación Con Compuestos Similares

Research Findings and Structure-Activity Relationships (SAR)

- Thiazole Core : The 1,3-thiazole-5-carboxamide scaffold is critical for binding ATP pockets in kinases. Modifications at position 2 significantly alter selectivity .

- Pyrrole vs. Pyrimidine : Pyrrole substituents (target compound) may reduce kinase affinity compared to pyrimidinyl groups (dasatinib) but improve off-target safety profiles .

- Carboxamide Modifications : The 3-acetylphenyl group’s steric and electronic properties could optimize interactions with acetyl-lysine recognition domains (e.g., bromodomains), a hypothesis warranting further study.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.